molecular formula C7H17NSi B8772268 N-((trimethylsilyl)methyl)prop-2-en-1-amine CAS No. 53677-49-9

N-((trimethylsilyl)methyl)prop-2-en-1-amine

Cat. No. B8772268
CAS RN: 53677-49-9
M. Wt: 143.30 g/mol
InChI Key: PNXHVLNVLMBVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((trimethylsilyl)methyl)prop-2-en-1-amine is a useful research compound. Its molecular formula is C7H17NSi and its molecular weight is 143.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-((trimethylsilyl)methyl)prop-2-en-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((trimethylsilyl)methyl)prop-2-en-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

53677-49-9

Molecular Formula

C7H17NSi

Molecular Weight

143.30 g/mol

IUPAC Name

N-(trimethylsilylmethyl)prop-2-en-1-amine

InChI

InChI=1S/C7H17NSi/c1-5-6-8-7-9(2,3)4/h5,8H,1,6-7H2,2-4H3

InChI Key

PNXHVLNVLMBVTP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CNCC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 118 mL (1.57 mol) of allylamine warmed at 40° C. in an inert atmosphere was very slowly added 100 mL (0.72 mol) of chloromethyl trimethylsilane (approximate rate of 1 mL/min). The reaction mixture was slowly warmed to 70° C. and stirred for 24 h. The reaction mixture was cooled to 0° C. and to it was added water to break up the gel and then 300 mL of 2N NaOH solution. The reaction mixture was extracted with ether. The combined organic fractions were washed with 500 mL of sat'd NaCl solution, dried over Na2SO4, filtered and the filtrate was concentrated. The residue was purified by distillation (bp 80-84° C. @ 100 torr) to give 75 g of the title compound.
Quantity
118 mL
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reactant
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100 mL
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300 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Allylamine (29.5 ml, 392.5 mmol) was warmed to 40° C. under nitrogen atmosphere. Chloromethyltrimethylsilane (25.0 ml, 180 mmol) was added very slowly to the allylamine while stirring. After the addition was complete the mixture was warmed to 70° C. for 24 hours. The mixture was cooled to 0° C. and water (25 ml) was added, followed by 2 N NaOH solution (75 ml). The mixture was stirred for one hour and was then extracted with tert-butyl methyl ether (tBME; 2×100 ml). The organic layer was dried with Na2SO4 and then concentrated under vacuum at 300 mbar at 70° C. to give pure N-((trimethylsilyl)methyl)prop-2-en-1-amine (21 g, 146.5 mmol) in 81% c.y.
Quantity
29.5 mL
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reactant
Reaction Step One
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25 mL
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reactant
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0 (± 1) mol
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reactant
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75 mL
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reactant
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25 mL
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solvent
Reaction Step Four

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